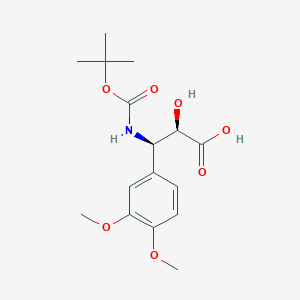
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl-protected amino group, a dimethoxyphenyl group, and a hydroxypropanoic acid moiety. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the hydroxypropanoic acid moiety: This can be achieved through aldol condensation reactions, followed by reduction and oxidation steps to introduce the hydroxy and carboxylic acid functionalities.
Introduction of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced onto the intermediate compound.
Final deprotection and purification: The tert-butoxycarbonyl group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of the free amino acid.
Scientific Research Applications
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues, while the hydroxy and carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can lead to changes in enzyme activity, protein conformation, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid: Lacks the tert-butoxycarbonyl protection.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Has a single methoxy group on the phenyl ring.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid: Contains hydroxy groups instead of methoxy groups on the phenyl ring.
Uniqueness
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl-protected amino and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and
Properties
IUPAC Name |
(2R,3R)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHWDGQNMYHLBV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)OC)OC)[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654620 |
Source


|
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217624-75-3 |
Source


|
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


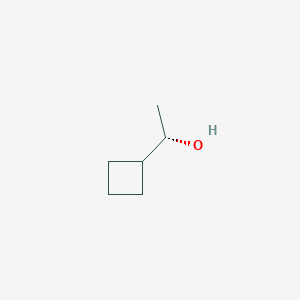
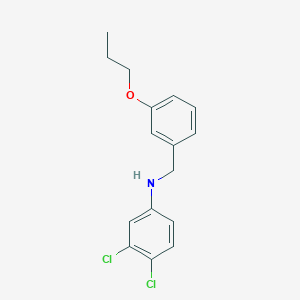
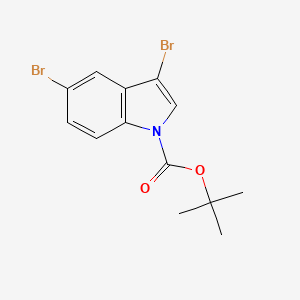
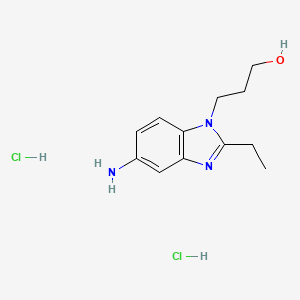

![2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide](/img/structure/B1389195.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)
![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389205.png)
